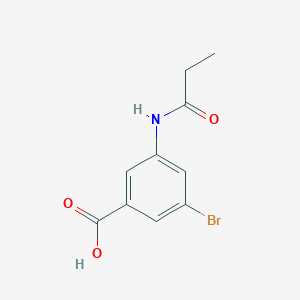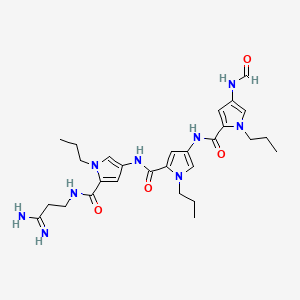
2,4-Dimethoxy-6-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-propylbenzoic acid: is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 2 and 4 positions and a propyl group at the 6 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-propylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethoxybenzoic acid with a suitable propylating agent under basic conditions. For instance, the reaction can be carried out using propyl bromide in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide. The reaction mixture is typically heated to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethoxy-6-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethoxy-6-propylbenzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: 2,4-Dimethoxy-6-propylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of methoxy and propyl substitutions on the biological activity of benzoic acid derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: While specific medicinal applications of this compound are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. Research into similar compounds may reveal potential therapeutic uses.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its structural features allow for modifications that can enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-6-propylbenzoic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of methoxy and propyl groups. These interactions can alter the compound’s reactivity and binding affinity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxybenzoic acid: Lacks the propyl group, making it less hydrophobic.
2,4-Dimethoxy-6-methylbenzoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
2,4-Dihydroxy-6-propylbenzoic acid: Has hydroxyl groups instead of methoxy groups, altering its hydrogen bonding capabilities.
Uniqueness: 2,4-Dimethoxy-6-propylbenzoic acid is unique due to the combination of methoxy and propyl groups on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, which can be advantageous in various applications.
Propriétés
Numéro CAS |
52189-64-7 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,4-dimethoxy-6-propylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-5-8-6-9(15-2)7-10(16-3)11(8)12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
XGIXMYBCHAOXRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)







![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)


![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)


